Technical Whitepaper: Chemical Structure, Synthesis, and Application of Ethyl 3-(2-ethoxy-2-oxo-1-p-tolylethylthio)propanoate
Technical Whitepaper: Chemical Structure, Synthesis, and Application of Ethyl 3-(2-ethoxy-2-oxo-1-p-tolylethylthio)propanoate
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Executive Summary
In modern heterocyclic drug development, functionalized thioethers serve as critical linchpins for the assembly of complex sulfur-containing scaffolds. Ethyl 3-(2-ethoxy-2-oxo-1-p-tolylethylthio)propanoate (CAS: 41022-36-0) [1.1] is a highly versatile, bis-ester thioether intermediate. Characterized by its dual electrophilic ester groups and a nucleophilic sulfur atom, this molecule is purpose-built for regioselective intramolecular cyclizations.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. We will dissect the causality behind its synthesis, profile its physicochemical behavior, and provide a self-validating protocol for its most valuable downstream application: the thermodynamic Dieckmann cyclization to form substituted tetrahydrothiophenes (thiophanes)[1].
Physicochemical Profiling & Structural Elucidation
The utility of this compound lies in the precise spatial arrangement of its functional groups. The central thioether linkage (-S-) connects an ethyl propanoate moiety to an ethyl 2-(p-tolyl)acetate moiety. The electron-donating p-tolyl group enhances the lipophilicity of the molecule while simultaneously acidifying the adjacent alpha-proton, a critical feature for downstream base-catalyzed reactions.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | Ethyl 3-(2-ethoxy-2-oxo-1-p-tolylethylthio)propanoate |
| Synonym | Benzeneacetic acid, α -[(3-ethoxy-3-oxopropyl)thio]-4-methyl-, ethyl ester |
| CAS Registry Number | 41022-36-0[2] |
| Molecular Formula | C 16 H 22 O 4 S |
| Molecular Weight | 310.41 g/mol |
| Structural Class | Thioether Diester |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 9 |
Mechanistic Synthesis Strategy
The most efficient route to synthesize this thioether is via a biomimetic nucleophilic substitution. We utilize the principle of soft-soft interactions: the soft thiolate nucleophile selectively attacks the soft electrophilic carbon of an alpha-bromo ester.
Causality of Reagent Selection
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Electrophile: Ethyl 2-bromo-2-(p-tolyl)acetate. The adjacent carbonyl and p-tolyl ring make the alpha-carbon highly electrophilic, facilitating rapid substitution.
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Nucleophile: Ethyl 3-mercaptopropanoate.
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Base: Potassium Carbonate (K 2 CO 3 ). We specifically select a mild, non-nucleophilic inorganic base in an aprotic solvent (DMF) to deprotonate the thiol without risking the hydrolysis or transesterification of the ethyl ester groups.
Figure 1: Base-catalyzed thioetherification synthesis pathway.
Self-Validating Synthesis Protocol
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Initiation: Charge a dry reactor with Ethyl 2-bromo-2-(p-tolyl)acetate (1.0 eq) and anhydrous DMF (0.5 M). Add anhydrous K 2 CO 3 (1.5 eq).
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Controlled Addition: Cool the suspension to 0°C. Add Ethyl 3-mercaptopropanoate (1.05 eq) dropwise over 30 minutes to control the exothermic thio-alkylation and prevent disulfide dimerization.
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In-Process Control (IPC): Stir at ambient temperature for 4 hours. Pull a 50 μ L aliquot, quench in water/MTBE, and analyze the organic layer via TLC (Hexane:EtOAc 8:2). The reaction is self-validating when the UV-active bromo ester spot (R f ~0.6) is entirely replaced by the slightly more polar thioether product (R f ~0.5).
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Workup: Quench the bulk reaction with ice-cold water (3 volumes) to dissolve inorganic salts. Extract orthogonally with MTBE (3 x 1 vol).
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Isolation: Wash the combined organic layers with 5% LiCl solution (to remove residual DMF) and brine. Dry over Na 2 SO 4 and concentrate under reduced pressure to yield the target diester.
Advanced Application: Regioselective Dieckmann Cyclization
The primary architectural value of Ethyl 3-(2-ethoxy-2-oxo-1-p-tolylethylthio)propanoate is its ability to undergo an intramolecular Dieckmann condensation to form a tetrahydrothiophene ring[3].
Expertise & Experience: Causality in Thermodynamic Control
This molecule presents two competing alpha-protons for deprotonation.
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Kinetic Pathway: Deprotonation at the carbon alpha to the p-tolyl group (C2) is kinetically favored due to resonance stabilization from the aryl ring. However, cyclization via this enolate yields a product lacking an enolizable alpha-proton.
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Thermodynamic Pathway: Deprotonation at the propanoate alpha-carbon (C5) and subsequent attack on the acetate carbonyl yields a β -keto ester with a highly acidic proton situated exactly between the ketone and the ester.
Because the Dieckmann condensation is reversible, the reaction funnels through the kinetic intermediates but ultimately rests in the thermodynamic sink created by the irreversible deprotonation of the β -keto ester product by sodium ethoxide. This strict causality ensures exclusively regioselective formation of ethyl 4-oxo-5-(p-tolyl)tetrahydrothiophene-3-carboxylate .
Figure 2: Regioselective Dieckmann cyclization driven by thermodynamic enolate stabilization.
Self-Validating Cyclization Protocol
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Base Preparation: Prepare a fresh solution of Sodium Ethoxide (1.2 eq) in anhydrous absolute ethanol. Crucial choice: Using NaOEt explicitly matches the ethyl ester moieties of our precursor, completely eliminating the risk of transesterification side-products.
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Cyclization: Slowly add the thioether diester (1.0 eq) dissolved in absolute ethanol at 0°C.
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Thermodynamic Equilibration: Heat the reaction mixture to reflux (78°C) for 4 hours. The elevated temperature provides the activation energy necessary to reverse the kinetic product and drive the equilibrium entirely to the thermodynamic sink.
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IPC: Monitor by LC-MS. The reaction is complete when the starting mass (m/z 311 [M+H]+) transitions entirely to the cyclized enolate mass (m/z 265 [M+H]+, corresponding to the loss of one molecule of ethanol).
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Trapping the Product: Cool the reactor to 0°C and strictly quench with 1M HCl to pH 3-4. This protonates the stable enolate, precipitating the final β -keto ester.
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Isolation: Extract with Dichloromethane, wash with water, dry over Na 2 SO 4 , and concentrate. Recrystallize from Ethanol/Water to afford the pure tetrahydrothiophene derivative.
Analytical Validation
To ensure structural integrity prior to downstream cyclization, the intermediate Ethyl 3-(2-ethoxy-2-oxo-1-p-tolylethylthio)propanoate must be validated analytically:
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1 H NMR (400 MHz, CDCl 3 ): Look for the diagnostic singlet of the p-tolyl methyl group at ~2.3 ppm. The chiral methine proton (CH-S) will appear as a distinct singlet or tightly coupled doublet around 4.5 ppm, flanked by the complex multiplets of the two distinct ethyl ester -CH 2
- groups (~4.1-4.2 ppm).
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ESI-MS: Expected [M+H] + at m/z 311.1; [M+Na] + at m/z 333.1.
References
- Title: ethyl 3-(2-ethoxy-2-oxo-1-p-tolylethylthio)
- Title: Atomax Chemicals Co., Ltd. (Page 511) @ ChemBuyersGuide.com, Inc.
- Title: Tetrahydrothiophene (“Thiophane”)
- Source: researchgate.
